molecular formula C15H15NO4 B8043521 butyl N-(1,4-dioxonaphthalen-2-yl)carbamate

butyl N-(1,4-dioxonaphthalen-2-yl)carbamate

Cat. No.: B8043521
M. Wt: 273.28 g/mol
InChI Key: VMKGTQNCQXOJEQ-UHFFFAOYSA-N
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Description

Butyl N-(1,4-dioxonaphthalen-2-yl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are derivatives of carbamic acid and are widely used in various industrial and scientific applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl N-(1,4-dioxonaphthalen-2-yl)carbamate typically involves the reaction of 1,4-dioxonaphthalen-2-ylamine with butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a specific range to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance the efficiency and yield of the compound. Quality control measures are strictly followed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Butyl N-(1,4-dioxonaphthalen-2-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Butyl N-(1,4-dioxonaphthalen-2-yl)carbamate has found applications in various scientific research areas:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.

  • Industry: It is utilized in the manufacturing of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism by which butyl N-(1,4-dioxonaphthalen-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl N-(1,4-dioxonaphthalen-2-yl)carbamate

  • Methyl N-(1,4-dioxonaphthalen-2-yl)carbamate

  • Propyl N-(1,4-dioxonaphthalen-2-yl)carbamate

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Properties

IUPAC Name

butyl N-(1,4-dioxonaphthalen-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-2-3-8-20-15(19)16-12-9-13(17)10-6-4-5-7-11(10)14(12)18/h4-7,9H,2-3,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKGTQNCQXOJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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